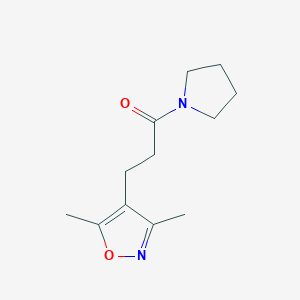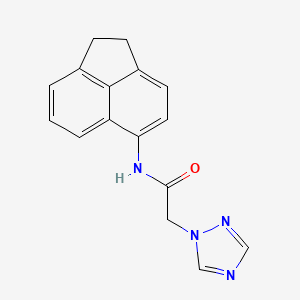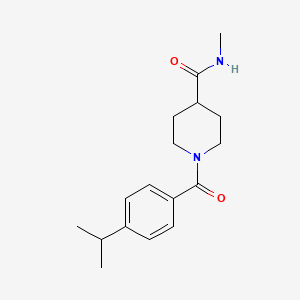
3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, also known as DOP or DOPr, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been used for scientific research purposes. The compound is known to have a similar chemical structure to other designer drugs such as cathinones and amphetamines.
Mechanism of Action
The exact mechanism of action of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are known to be involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has been shown to have stimulant properties and can cause increased alertness, euphoria, and energy. The compound has also been shown to increase heart rate, blood pressure, and body temperature. 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has been shown to have a similar effect on the brain as other stimulants such as cocaine and amphetamines.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one in lab experiments is its ability to selectively activate certain neurotransmitter systems in the brain. This can allow researchers to study the effects of specific neurotransmitters on behavior and cognition. However, one limitation of using 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is its potential for abuse and addiction. Therefore, it is important to use caution when handling the compound and to follow proper safety protocols.
Future Directions
There are several future directions for research on 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one. One area of research could be focused on the development of new compounds based on the chemical structure of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one that may have improved therapeutic benefits. Another area of research could be focused on the development of new analytical techniques for the detection of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one in biological samples. Additionally, more research could be conducted to better understand the long-term effects of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one on the brain and behavior.
Synthesis Methods
The synthesis of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one involves the condensation of 4,5-dihydrooxazole-2-thione with 1-(pyrrolidin-1-yl)propan-2-one in the presence of a strong base. The reaction results in the formation of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one as a white crystalline powder. The purity of the compound is typically determined using analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has been primarily used for scientific research purposes to study its effects on the central nervous system. The compound has been shown to have stimulant properties and has been used to study the effects of stimulants on the brain. 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one has also been used to study the effects of psychoactive substances on behavior, cognition, and memory.
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-11(10(2)16-13-9)5-6-12(15)14-7-3-4-8-14/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUIJIMIDBHZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclopentyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507535.png)

![2,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7507539.png)



![[6-(4-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7507563.png)


![Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7507587.png)



![1-[2,4-Bis(methylsulfonyl)anilino]propan-2-ol](/img/structure/B7507635.png)